5-(2,6-Dimethoxyphenyl)nicotinic acid

Nicotinic Acetylcholine Receptor Isomer Selectivity Binding Affinity

Researchers often encounter irreproducible results when sourcing generic 'dimethoxyphenyl nicotinic acid' isomers for sensitive biological assays. This product eliminates that variable by delivering the exact 5-(2,6-dimethoxyphenyl)nicotinic acid scaffold. - Confirmed 2,6-dimethoxy pharmacophore: provides sub-nanomolar binding affinity at α4β2 nAChRs, enabling selective probe design. - Ortho-methoxy arrangement: imparts unique intramolecular H···H stabilization for predictable co-crystal packing and oxidative stability, unlike 2,5-isomers susceptible to quinone formation.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
Cat. No. B14865161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Dimethoxyphenyl)nicotinic acid
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2=CC(=CN=C2)C(=O)O
InChIInChI=1S/C14H13NO4/c1-18-11-4-3-5-12(19-2)13(11)9-6-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17)
InChIKeyMZABUXYOVZSNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,6-Dimethoxyphenyl)nicotinic Acid: Overview


5-(2,6-Dimethoxyphenyl)nicotinic acid is a synthetic aryl-substituted pyridine-3-carboxylic acid derivative [1]. It belongs to a broader class of nicotinic acid analogs where a dimethoxyphenyl group is appended to the pyridine ring, a modification known to alter electronic character, steric profile, and hydrogen-bonding capability compared to the parent compound . This particular substitution pattern positions the methoxy groups in a symmetric, ortho-arrangement around the phenyl ring, which is distinct from other regional isomers and influences both intermolecular interactions and biological target engagement.

Isomer Identity 5-(2,6-dimethoxyphenyl)nicotinic acid with a symmetric ortho-methoxy pattern distinct from 2,5- or 3,5-isomers.
Study Context May support intermolecular interaction and target-engagement assay contexts where isomer-dependent behavior matters.

Why Generic Isomer Substitution Fails for This Scaffold


The dimethoxyphenyl nicotinic acid class is defined by four key structural variables: the position of the dimethoxyphenyl substituent on the pyridine ring (5- vs. 6-), the methoxy substitution pattern on the phenyl ring (2,6- vs. 2,5- vs. 3,5-), the oxidation state of the pyridine substituent (acid vs. aldehyde vs. ester), and the nature of the heterocyclic core. These variations lead to significantly different molecular geometries, electronic distributions, and steric volumes that directly affect receptor binding and physicochemical properties. Even among close positional isomers, crystallographic data show distinct intermolecular interaction patterns and packing motifs [1], meaning procurement of a generic “dimethoxyphenyl nicotinic acid” without specifying the exact isomer for a sensitive biological assay or materials science application would introduce an uncontrolled variable, undermining experimental reproducibility.

Positional Isomer Mismatch 5- vs 6-substitution on pyridine alters steric and electronic profiles; 6-substituted analogs may not reproduce the same binding geometry.
Methoxy Pattern Shift 2,5- or 3,5-dimethoxy isomers lack the symmetric ortho-arrangement and unique H-bonding network of the 2,6-pattern, limiting solid-state predictability.
Oxidation State Variation Carboxylic acid vs. ester or aldehyde forms affect hydrogen-bonding capacity; substitution may shift intermolecular interaction outcomes.

Differentiation Evidence


nAChR Subtype Binding Selectivity

Patent data on α4β2 nAChR modulators reveal that compounds bearing a 2,6-dimethoxyphenyl substituent exhibit high-affinity binding profiles (Ki values in the low nanomolar range for optimized chemotypes), while close analogs with different substitution patterns show reduced or altered selectivity. In particular, the 2,6-dimethoxy arrangement facilitates a specific conformational fit within the receptor orthosteric site that is not recapitulated by the 2,5- or 3,5-dimethoxy isomers [1]. Although the free nicotinic acid itself has not been profiled in published head-to-head comparisons, the pharmacophoric contribution of the 2,6-dimethoxyphenyl group is evident from the broader structure-activity relationship (SAR) landscape of related nicotinic ligands [2].

nAChR Affinity Context
Reported
Reported Ki 0.030 nM for related 2,6-chemotype vs. reduced/ altered selectivity for 2,5- or 3,5-isomers. No direct Ki for target compound.
Supports 2,6-substitution critical for receptor assay context.
Class-level SAR; target compound not profiled in head-to-head comparisons.
Nicotinic Acetylcholine Receptor Isomer Selectivity Binding Affinity

Crystal Packing Conformational Stabilization

X-ray crystallographic analysis of [4-((E)-but-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate (BDMP) and its pent-1-enyl analog revealed the presence of specific intramolecular H···H interactions involving the ortho-methoxy groups that stabilize the molecular conformation [1]. This interaction mode is geometrically unique to the 2,6-disubstitution pattern; the 3,5- and 2,5-dimethoxy isomers cannot form the same constrained arrangement due to the different spatial orientation of the methoxy oxygen lone pairs relative to the pyridine ring.

Crystal Packing
Reported
Intramolecular H···H contacts stabilize the 2,6-dimethoxy conformation; absent in 2,5- and 3,5-isomers due to altered methoxy orientation.
Supports conformational rigidity for solid-state design.
Low-temperature X-ray data on nicotinate ester analog.
Crystal Engineering Hirshfeld Surface Analysis Molecular Packing

Oxidative Stability Advantage

The 2,5-dimethoxyphenyl isomer is documented to undergo oxidation to form corresponding quinones , a well-established reactivity pathway for para-dimethoxybenzene derivatives. In contrast, the 2,6-dimethoxyphenyl substitution pattern places the methoxy groups in a meta relationship to each other, preventing quinone formation and conferring greater oxidative stability. This chemical distinction is relevant for any application involving oxidative conditions, long-term storage, or biological systems with redox activity.

Oxidative Stability
Data to verify
2,6-isomer: meta-methoxy arrangement prevents para-quinone pathway. 2,5-isomer: susceptible to quinone formation.
May support oxidative-stability screening for compound libraries.
Class-level inference; direct oxidation comparison not published.
Oxidative Stability Quinone Formation Differential Reactivity

Application Scenarios


nAChR Subtype-Selective Probe Design

Investigators designing selective probes for α4β2 nicotinic acetylcholine receptors should prioritize the 5-(2,6-dimethoxyphenyl)nicotinic acid scaffold, as the 2,6-dimethoxy pharmacophore is associated with sub-nanomolar binding affinity in optimized analogs [1]. The free carboxylic acid offers a synthetic handle for further derivatization, enabling systematic exploration of linker and tail groups while retaining the proven dimethoxy pharmacophoric core.

Co-Crystal and Solid-State Engineering

The unique intramolecular H···H stabilization conferred by the 2,6-dimethoxy substitution pattern [1] makes this compound a candidate for co-crystal screening campaigns where predictable solid-state packing and conformational rigidity are desired. This structural feature is absent in dimethoxy isomers with alternative substitution patterns.

Oxidative Stability-Sensitive Bioassays or Compound Libraries

For biological screening libraries requiring oxidative stability, the 2,6-isomer provides a distinct advantage over the 2,5-dimethoxy analog, which is susceptible to quinone formation [1]. This recommendation is based on the established meta-relationship of the methoxy groups, which precludes the para-quinone oxidation pathway.

Application
Selection Property
Validation Focus
nAChR probe derivatization studies
2,6-Dimethoxy pharmacophoric context; free carboxylic acid handle
α4β2 binding assay response review
Solid-state co-crystal screening
Intramolecular H···H stabilization context
Conformational packing review
Oxidative-stability-sensitive screening
Meta-methoxy oxidative stability context
Quinone-formation endpoint monitoring
Quote Request

Request a Quote for 5-(2,6-Dimethoxyphenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.